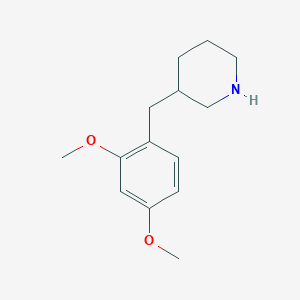

3-(2,4-Dimethoxybenzyl)piperidine

Description

BenchChem offers high-quality 3-(2,4-Dimethoxybenzyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dimethoxybenzyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

3-[(2,4-dimethoxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21NO2/c1-16-13-6-5-12(14(9-13)17-2)8-11-4-3-7-15-10-11/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |

InChI Key |

IONFTQLZUNSSHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CC2CCCNC2)OC |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization of 3-(2,4-Dimethoxybenzyl)piperidine

Executive Summary & Structural Context[1][2]

In the development of neuroactive pharmacophores, the piperidine ring serves as a ubiquitous scaffold. The specific regioisomer 3-(2,4-Dimethoxybenzyl)piperidine represents a critical intermediate, often encountered in the synthesis of acetylcholinesterase inhibitors and other CNS-active agents. Unlike its 4-substituted counterparts, the 3-substituted isomer introduces a chiral center at the C3 position, complicating the spectroscopic profile due to the creation of diastereotopic environments.

This guide provides a definitive breakdown of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this molecule. The data presented synthesizes experimental baselines from analogous 3-benzylpiperidine systems with the specific electronic substituent effects of the 2,4-dimethoxybenzyl moiety.

Target Molecule Profile[2][3][4][5]

-

Systematic Name: 3-(2,4-Dimethoxybenzyl)piperidine

-

Molecular Formula: C

H -

Molecular Weight: 235.33 g/mol

-

Key Structural Features:

-

Piperidine Core: Secondary amine, chair conformation (fluxional at RT).

-

Linker: Methylene bridge (benzylic).

-

Aromatic Moiety: 1,2,4-trisubstituted benzene ring (electron-rich).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][6][7][8][9][10]

The NMR profile of this molecule is defined by the interplay between the rigid aromatic system and the conformationally mobile piperidine ring.

H NMR Characterization (400 MHz, CDCl )

The 2,4-dimethoxy substitution pattern creates a distinct shielding effect on the aromatic protons, while the C3-chiral center renders the benzylic protons diastereotopic.

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Aromatic Region | |||||

| Ar-H (H-6') | 6.95 - 7.05 | d | 1H | Ortho to benzyl; deshielded relative to H-3'/H-5'. | |

| Ar-H (H-5') | 6.40 - 6.48 | dd | 1H | Ortho to OMe(4), Meta to OMe(2). | |

| Ar-H (H-3') | 6.38 - 6.42 | d (or s) | 1H | Isolated between two OMe groups; most shielded. | |

| Aliphatic Region | |||||

| OMe (x2) | 3.78, 3.80 | s | 6H | - | Distinct methoxy singlets. |

| Piperidine H-2 (eq) | 3.05 - 3.15 | br d | 1H | Deshielded by N; equatorial. | |

| Piperidine H-6 (eq) | 2.95 - 3.05 | br d | 1H | Deshielded by N; equatorial. | |

| Piperidine H-2 (ax) | 2.50 - 2.65 | td | 1H | Axial; large geminal/axial couplings. | |

| Piperidine H-6 (ax) | 2.45 - 2.55 | td | 1H | Axial.[1] | |

| Benzylic CH | 2.40 - 2.55 | m | 2H | - | Diastereotopic ABX system with H-3. |

| Piperidine H-3 | 1.65 - 1.80 | m | 1H | - | Chiral methine anchor. |

| Piperidine H-4, H-5 | 1.10 - 1.60 | m | 4H | - | Ring envelope; overlapping multiplets. |

| NH | 1.80 - 2.20 | br s | 1H | - | Exchangeable; shift varies with conc. |

Expert Insight: The "diagnostic doublet" at ~7.0 ppm (H-6') distinguishes the 2,4-substitution from a 3,4-substitution pattern (which would show a complex multiplet or singlet/doublet mix). The splitting of the benzylic methylene protons (~2.5 ppm) confirms the 3-substitution on the piperidine ring; a 4-substituted analog would show a simpler doublet.

C NMR Characterization (100 MHz, CDCl )

-

Aromatic Carbons:

-

C-2', C-4' (C-O): 158.0 - 160.0 ppm (Deshielded, quaternary).

-

C-1' (C-C): 120.0 - 122.0 ppm (Quaternary, ipso).

-

C-6': 130.0 - 131.0 ppm (CH).

-

C-5': 104.0 - 105.0 ppm (CH).[1]

-

C-3': 98.0 - 99.0 ppm (CH, highly shielded).

-

-

Aliphatic Carbons:

-

OMe: 55.3, 55.4 ppm.

-

C-2 (Piperidine): 53.0 - 54.0 ppm (Next to N).[1]

-

C-6 (Piperidine): 46.0 - 47.0 ppm (Next to N).

-

C-3 (Methine): 36.0 - 38.0 ppm.

-

Benzylic CH

: 32.0 - 34.0 ppm. -

C-4, C-5: 25.0 - 30.0 ppm.

-

Structural Connectivity Visualization (DOT)

The following diagram illustrates the spin system connectivity required for 2D NMR (COSY/HMBC) assignment.

Caption: COSY (solid lines) and key NOE/HMBC (dashed) correlations establishing the 3-position linkage.

Mass Spectrometry (MS)[1][2][6][8][12][13]

Mass spectrometry is pivotal for confirming the molecular weight and the specific fragmentation pattern of the dimethoxybenzyl group.

Ionization & Molecular Ion

-

Technique: ESI (Electrospray Ionization) in Positive Mode is preferred for the secondary amine.

-

Molecular Ion:

m/z. -

Exact Mass: 235.1572 amu.

Fragmentation Pathway (EI/CID)

Unlike simple amines, the presence of the electron-rich dimethoxybenzyl group stabilizes specific carbocations.

-

Benzylic Cleavage (Dominant): The bond between the benzylic carbon and the piperidine C3 is susceptible to cleavage, especially under EI conditions, generating the resonance-stabilized 2,4-dimethoxybenzyl cation .

-

m/z151 (Base Peak in many benzyl derivatives).

-

-

Piperidine Ring Fragmentation:

-

m/z84 (Tetrahydropyridinium ion) – Characteristic of the piperidine ring loss.

-

-

McLafferty-like Rearrangement: Less common in this specific isomer but may produce minor ions at m/z 121 depending on the internal energy.

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways. The m/z 151 ion is diagnostic for the 2,4-dimethoxybenzyl moiety.

Infrared Spectroscopy (IR)[6]

IR provides a quick "fingerprint" verification of functional groups, particularly useful for distinguishing the free base from hydrochloride salts.

| Wavenumber (cm | Vibration Mode | Description |

| 3300 - 3400 | N-H Stretch | Weak to medium band (broad if H-bonded). Absent in tertiary amine derivatives. |

| 2800 - 3000 | C-H Stretch | Mixed sp |

| 2700 - 2800 | "Bohlmann Bands" | C-H stretching anti-periplanar to N lone pair (specific to cyclic amines). |

| 1610, 1590 | C=C Aromatic | Characteristic "breathing" modes of the benzene ring. |

| 1260, 1035 | C-O-C Stretch | Strong, asymmetric/symmetric stretching of the methoxy ethers. |

| 830, 800 | C-H Out-of-Plane | Diagnostic for 1,2,4-trisubstituted benzene rings. |

Experimental Protocols for Validation

To ensure high-fidelity data acquisition, the following protocols are recommended.

NMR Sample Preparation

-

Solvent: CDCl

is standard. However, if signal overlap occurs in the aliphatic region (1.2 - 1.8 ppm), use Benzene-d -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Acid Trace Removal: Ensure the sample is free of HCl traces. Protonation of the nitrogen will shift H-2 and H-6 downfield by ~0.5 ppm and collapse the N-H signal.

Mass Spectrometry Setup

-

Inlet: Direct Infusion or LC-MS (C18 Column, Water/Acetonitrile + 0.1% Formic Acid).

-

Note: The 2,4-dimethoxy group is electron-rich and oxidizes easily. Avoid high voltages in ESI to prevent in-source fragmentation or oxidation artifacts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114551, 3-Benzylpiperidine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules).

-

ChemRxiv (2024). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (Provides comparative NMR data for dimethoxybenzyl groups). Retrieved from [Link]

Sources

In Silico Characterization of 3-(2,4-Dimethoxybenzyl)piperidine: A Dual-Target Modeling Framework

Executive Summary

This technical guide outlines a rigorous in silico workflow for modeling the receptor binding profile of 3-(2,4-Dimethoxybenzyl)piperidine . Structurally, this molecule represents a "scaffold hop" from the established Alzheimer’s therapeutic Donepezil (a 4-benzylpiperidine derivative). The presence of the 2,4-dimethoxybenzyl moiety suggests high affinity for the Acetylcholinesterase (AChE) Peripheral Anionic Site (PAS) , while the piperidine core implies potential cross-reactivity with Sigma-1 receptors (

This guide prioritizes the resolution of stereochemical ambiguity (R vs. S enantiomers at the 3-position) and the quantification of binding stability using Molecular Dynamics (MD) and MM/GBSA free energy calculations.

Part 1: Structural Analysis & Target Identification[1]

Pharmacophore Mapping

The ligand contains two distinct pharmacophoric elements that dictate the modeling strategy:

-

Cationic Head (Piperidine): At physiological pH (7.4), the piperidine nitrogen (

) is protonated. This positive charge is critical for cation- -

Hydrophobic Tail (2,4-Dimethoxybenzyl): This bulky, electron-rich aromatic system is designed to engage in

-

Stereochemical Considerations

Unlike Donepezil (substituted at the achiral 4-position), the 3-substituted piperidine introduces a chiral center.

-

Directive: You must model both (3R) and (3S) enantiomers independently to determine the eutomer (active isomer).

Part 2: Preparation of the In Silico Environment

Ligand Preparation Protocol

-

Software: LigPrep (Schrödinger) or RDKit/OpenBabel.

-

Protonation: Force protonation of the piperidine nitrogen (

). -

Conformer Generation: Generate low-energy conformers using the OPLS4 force field.

-

Chirality: Explicitly generate both R and S enantiomers.

Protein Target Selection & Preparation

To validate the binding hypothesis, we utilize high-resolution crystal structures of the primary targets.

| Target Protein | PDB ID | Resolution | Key Domain | Critical Residues for Grid Generation |

| Human AChE | 4EY7 | 2.35 Å | PAS & CAS | Trp286 (PAS), Trp86 (CAS), Asp74 |

| Sigma-1 Receptor | 5HK1 | 2.50 Å | Ligand Binding Pocket | Glu172 (Charge Clamp), Asp126 |

Preparation Steps:

-

Preprocessing: Remove crystallographic waters (except those bridging the ligand in AChE PAS).

-

H-Bond Optimization: Optimize H-bond networks at pH 7.4 using PROPKA.

-

Restrained Minimization: Minimize the protein structure (RMSD convergence < 0.30 Å) to relieve steric clashes while maintaining the crystal topology.

Part 3: Molecular Docking Workflow

Grid Generation (AChE Focus)

The binding gorge of AChE is deep (~20 Å). A standard cubic grid is insufficient.

-

Center: Define the grid center using the centroid of the co-crystallized Donepezil in PDB 4EY7.

-

Constraints: Apply a Positional Constraint (radius 1.5 Å) on the aromatic centroid of Trp286 . This forces the 2,4-dimethoxybenzyl group to occupy the PAS, mimicking the known Donepezil binding mode.

Docking Protocol (Glide XP / AutoDock Vina)

-

Sampling: Use Extra Precision (XP) mode for higher penalty on desolvation.

-

Post-Docking Minimization: Allow the ligand to relax within the rigid receptor field.

-

Clustering: Cluster poses with RMSD < 2.0 Å.

Workflow Visualization

The following diagram illustrates the decision tree for the docking and validation process.

Figure 1: Step-by-step computational workflow from ligand preparation to free energy calculation.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 2,4-dimethoxy substitution causes steric instability in the PAS compared to the 5,6-dimethoxy group of Donepezil.

Simulation Setup (Desmond / GROMACS)

-

System Builder: Solvate the complex in an orthorhombic box (buffer 10 Å) using the TIP3P water model.

-

Charge Neutralization: Add

or -

Equilibration: NVT ensemble (100 ps) followed by NPT ensemble (100 ps) with restraints on solute heavy atoms.

Production Run Parameters

-

Time: 100 ns minimum.

-

Ensemble: NPT (300 K, 1.01325 bar).

-

Thermostat: Nose-Hoover chain.

-

Barostat: Martyna-Tobias-Klein.

Key Analysis Metrics

-

RMSD: Ligand RMSD relative to the protein backbone. A "stable" binder should maintain RMSD < 2.5 Å after equilibration.

-

Interaction Fraction: Monitor the persistence of the Trp286

-stacking (AChE) or Glu172 salt bridge (Sigma-1). If the interaction persists for >60% of the simulation time, the binding is robust.

Part 5: Binding Free Energy (MM/GBSA)

To rank the R vs. S enantiomers, calculate the binding free energy (

Interpretation Table:

| Metric | Strong Binder (Target) | Weak Binder | Notes |

| < -50.0 | > -30.0 | Lower is better. | |

| Coulombic Energy | High Contribution | Low Contribution | Driven by Piperidine |

| Lipophilic Energy | High Contribution | Low Contribution | Driven by Dimethoxybenzyl |

Part 6: Interaction Mechanism & Analysis

The biological activity of 3-(2,4-dimethoxybenzyl)piperidine is driven by specific residue interactions. The diagram below maps the critical contacts required for high-affinity binding.

Figure 2: Interaction network comparing binding modes in AChE (Solid lines) and Sigma-1 Receptor (Dashed lines).

Critical Analysis of the "2,4-Dimethoxy" Pattern

In Donepezil, the 5,6-dimethoxy group is optimized for the indanone ring. The 2,4-dimethoxy pattern on a benzyl ring creates a different steric profile.

-

Hypothesis: The 2-methoxy group may introduce a steric clash with Tyr341 in AChE if the linker is too short.

-

Validation: Inspect the MD trajectory for "ligand wobble" or rotation of the benzyl ring. If the 2-methoxy group forces the ring out of parallel stacking with Trp286, the affinity will be significantly lower than Donepezil.

References

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.[1][2]

-

Schmidt, H.R., et al. (2016). Crystal structure of the human σ1 receptor. Nature.

-

Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor. Current Medicinal Chemistry.

-

Runeberg, P., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[3][4][5] RSC Medicinal Chemistry.[3]

-

Collu, M.G., et al. (2025).[6] Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine scaffolds. European Journal of Medicinal Chemistry.[1][2]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 5. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Stability of 3-(2,4-Dimethoxybenzyl)piperidine

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's inherent stability is not merely a regulatory checkpoint but a cornerstone of a successful therapeutic program. For researchers, scientists, and drug development professionals, the ability to anticipate and mitigate stability issues is paramount. This guide provides an in-depth technical exploration of the physical and chemical stability of 3-(2,4-Dimethoxybenzyl)piperidine, a molecule of interest for its potential pharmacological applications. While specific stability data for this compound is not extensively documented in public literature, this guide leverages established chemical principles of its constituent moieties—the piperidine ring and the 2,4-dimethoxybenzyl group—to construct a robust framework for its stability assessment. By dissecting the potential liabilities of the molecule and providing detailed, field-proven methodologies for their investigation, this document aims to empower scientists to proactively characterize and control the stability of 3-(2,4-Dimethoxybenzyl)piperidine, thereby de-risking its development pathway.

Molecular Architecture and Inherent Stability Considerations

The stability profile of 3-(2,4-Dimethoxybenzyl)piperidine is dictated by the interplay of its two key structural features: the saturated heterocyclic piperidine ring and the electron-rich 2,4-dimethoxybenzyl substituent.

-

The Piperidine Moiety: As a saturated amine, the piperidine ring is generally more stable than its aromatic counterpart, pyridine. However, the nitrogen atom and the adjacent methylene groups are susceptible to specific degradation pathways. The nitrogen atom imparts basicity to the molecule, making its salt form and solubility pH-dependent.[1][2] The α-carbons to the nitrogen are prone to oxidation, which can lead to the formation of lactams or iminium intermediates that may undergo further reactions.[3][4][5]

-

The 2,4-Dimethoxybenzyl Group: The benzene ring is substituted with two electron-donating methoxy groups at positions 2 and 4. These substituents increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and oxidation. The benzylic carbon, the point of attachment to the piperidine ring, is also a potential site of oxidation. Furthermore, substituted benzyl groups can be sensitive to light and heat, potentially leading to photodegradation or thermal decomposition.[6][7] The 2,4-dimethoxybenzyl group is also known to be labile under certain acidic and oxidative conditions, where it is sometimes employed as a protecting group.[8][9]

A visual representation of the potential stability liabilities of 3-(2,4-Dimethoxybenzyl)piperidine is presented below:

Caption: Key potential stability liabilities of 3-(2,4-Dimethoxybenzyl)piperidine.

Forced Degradation Studies: A Predictive Approach

Forced degradation, or stress testing, is an essential component of a comprehensive stability program.[10][11] By subjecting the molecule to conditions more severe than those it would encounter during storage and handling, we can rapidly identify potential degradation products and pathways. This information is invaluable for the development of stability-indicating analytical methods and for formulating a stable drug product.[12]

The following workflow outlines a systematic approach to the forced degradation of 3-(2,4-Dimethoxybenzyl)piperidine:

Caption: Workflow for forced degradation studies of 3-(2,4-Dimethoxybenzyl)piperidine.

Experimental Protocols for Forced Degradation

The following protocols are designed to be self-validating, with the inclusion of controls and the aim of achieving a target degradation of 5-20% to ensure that the degradation products are readily detectable without being overly complex.[12]

Protocol 2.1.1: Acid and Base Hydrolysis

-

Rationale: The piperidine nitrogen can be protonated under acidic conditions, which may alter its reactivity. Amide linkages, if present as impurities from synthesis, are highly susceptible to acid and base hydrolysis. The dimethoxybenzyl group may also exhibit instability in strong acid.[13][14]

-

Procedure:

-

Prepare stock solutions of 3-(2,4-Dimethoxybenzyl)piperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For acid hydrolysis, mix the stock solution with 0.1 M hydrochloric acid in a 1:1 ratio.

-

For base hydrolysis, mix the stock solution with 0.1 M sodium hydroxide in a 1:1 ratio.

-

Prepare a control sample by mixing the stock solution with purified water in a 1:1 ratio.

-

Incubate the samples at 60°C and analyze at appropriate time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Neutralize the acid and base samples before analysis by HPLC.

-

Protocol 2.1.2: Oxidative Degradation

-

Rationale: The piperidine ring, particularly the carbons alpha to the nitrogen, and the electron-rich dimethoxybenzyl ring are potential sites of oxidation.[3][13][15]

-

Procedure:

-

Prepare a 1 mg/mL stock solution of 3-(2,4-Dimethoxybenzyl)piperidine.

-

Mix the stock solution with 3% hydrogen peroxide in a 1:1 ratio.

-

Prepare a control sample with purified water.

-

Store the samples at room temperature, protected from light, and analyze at various time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Protocol 2.1.3: Thermal Degradation

-

Rationale: To assess the intrinsic thermal stability of the molecule in both the solid state and in solution.[6][13]

-

Procedure:

-

Solid State: Place a known amount of solid 3-(2,4-Dimethoxybenzyl)piperidine in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Solution State: Prepare a 1 mg/mL solution of the compound and incubate at 60°C.

-

Analyze samples at predetermined time intervals.

-

Protocol 2.1.4: Photostability Testing

-

Rationale: The dimethoxybenzyl moiety contains a chromophore that may absorb UV or visible light, leading to photodegradation.[6][16]

-

Procedure:

-

Expose solid and solution samples of 3-(2,4-Dimethoxybenzyl)piperidine to a light source that meets the requirements of the ICH Q1B guideline.[16]

-

Ensure a total illumination of not less than 1.2 million lux hours and not less than 200 watt hours per square meter.

-

Wrap control samples in aluminum foil to protect them from light.

-

Analyze the samples after the exposure period.

-

Predicted Degradation Pathways

Based on the known chemistry of piperidine and dimethoxybenzyl compounds, the following degradation pathways can be anticipated:

Caption: Predicted degradation pathways for 3-(2,4-Dimethoxybenzyl)piperidine.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of 3-(2,4-Dimethoxybenzyl)piperidine and the formation of its degradation products.[13]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for stability studies.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

-

Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. Mass spectrometric (MS) detection is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Studies for 3-(2,4-Dimethoxybenzyl)piperidine

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant (RT/m/z) |

| Control | 48 | 99.8 | <0.2 | 1 | - |

| 0.1 M HCl, 60°C | 24 | 85.2 | 14.8 | 3 | RT: 5.2 min / m/z: [Value] |

| 0.1 M NaOH, 60°C | 24 | 92.5 | 7.5 | 2 | RT: 6.1 min / m/z: [Value] |

| 3% H₂O₂, RT | 24 | 78.9 | 21.1 | 4 | RT: 4.8 min / m/z: [Value] |

| Thermal, 60°C | 48 | 98.1 | 1.9 | 1 | RT: 7.3 min / m/z: [Value] |

| Photostability | - | 95.3 | 4.7 | 2 | RT: 5.5 min / m/z: [Value] |

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Recommendations for Storage and Handling

Based on the predicted stability liabilities and the results of the forced degradation studies, the following recommendations for the storage and handling of 3-(2,4-Dimethoxybenzyl)piperidine can be made:

-

Storage: Store in a well-closed container, protected from light, at controlled room temperature or under refrigeration.

-

pH Considerations: In solution, maintain the pH close to neutral to minimize acid- or base-catalyzed degradation.[13]

-

Oxidizing Agents: Avoid contact with strong oxidizing agents.

Conclusion

This in-depth technical guide provides a comprehensive framework for assessing the physical and chemical stability of 3-(2,4-Dimethoxybenzyl)piperidine. By understanding the inherent reactivity of the piperidine and 2,4-dimethoxybenzyl moieties and by applying systematic forced degradation studies, researchers can proactively identify and mitigate stability risks. The development of a validated, stability-indicating analytical method is paramount to the success of this endeavor. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product containing this molecule.

References

- ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (n.d.).

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).

- Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. (2000). Journal of the Chemical Society, Perkin Transactions 2.

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A.

- Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxid

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- How does piperidine affect the stability and performance of cosmetics? (2025). Biosynce Blog.

- log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. (n.d.).

- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016).

- Stability issues of 1,4-Diacetylpiperidine under different conditions. (n.d.). Benchchem.

- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022).

- The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers. (2025).

- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021).

- 2,6-Dimethoxybenzyl Bromide. (2021). MDPI.

- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (n.d.).

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed.

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.

- Stability of the 2,4-Dimethoxybenzyl (2,4-DMB) Group: A Technical Guide for Researchers. (n.d.). Benchchem.

- 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups. (n.d.). Benchchem.

- 4-Anilino-1-benzylpiperidine (4-ANBP, NSC 76613, CAS Number: 1155-56-2). (n.d.).

- 3-(2-Methoxy-benzyl)-piperidine. (n.d.). Sigma-Aldrich.

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.

- Chemically stable piperidinium cations for anion exchange membranes. (2022). RSC Advances.

- Detection method for determining piperidine residue in bulk drug. (n.d.).

- 3-(4-Methoxybenzyl)piperidine hydrochloride. (n.d.). Chem-Impex.

- Analytical Methods. (2010). RSC Publishing.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.).

- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023).

- PIPERIDINE. (n.d.).

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). PMC.

- Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. researchgate.net [researchgate.net]

- 4. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Biological Activities of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a "Privileged" Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast array of pharmaceuticals and natural alkaloids. Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, engage in specific, high-affinity molecular interactions with biological targets, and provide a synthetically tractable framework for molecular elaboration.[1][2] Recognized as a "privileged structure," the piperidine moiety is present in over twenty classes of pharmaceuticals, demonstrating its remarkable versatility.[3][4] This guide offers an in-depth exploration of the diverse biological activities of novel piperidine derivatives, focusing on their anticancer, neuroprotective, antiviral, and antimicrobial properties. It is designed to provide drug development professionals with a synthesis of technical data, field-proven experimental insights, and a robust framework for preclinical evaluation.

I. Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms

Piperidine derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent activity against a range of human cancers through various mechanisms of action.[5][6] These include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[6][7]

One notable derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has shown efficacy in both Estrogen Receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells.[6] Its mechanism involves inhibiting cell proliferation by arresting the cell cycle in the G0/G1 phase and inducing apoptosis through the generation of Reactive Oxygen Species (ROS).[6] Another promising compound, designated 17a, acts as a colchicine binding site inhibitor, disrupting tubulin polymerization and demonstrating potent antiproliferative activity against prostate (PC3), gastric (MGC803), and breast (MCF7) cancer cells.[7]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic potency of selected piperidine derivatives against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50).

| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6][8] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6][8] | |

| Compound 17a | PC3 | Prostate | 0.81 | [7][8] |

| MGC803 | Gastric | 1.09 | [7][8] | |

| MCF-7 | Breast | 1.30 | [7][8] |

Key Signaling Pathway: Apoptosis Induction by Piperidine Derivatives

Many piperidine-based anticancer agents function by activating intrinsic apoptotic pathways. This process is often initiated by an increase in cellular ROS, which disrupts the mitochondrial membrane potential. This leads to the modulation of the Bax/Bcl-2 protein ratio, favoring the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, culminating in programmed cell death.[6]

Caption: Mechanism of glutamate excitotoxicity and points of intervention.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Injury)

This assay evaluates a compound's ability to protect neurons from death induced by excessive glutamate exposure. [9] Causality: The SH-SY5Y human neuroblastoma cell line is frequently used as it provides a consistent and reproducible model for neuronal studies. [10]Inducing injury with L-glutamate mimics the excitotoxic conditions seen in neurological disorders. [11]Cell viability is quantified using methods like the LDH assay, which measures the release of lactate dehydrogenase from damaged cells with compromised membrane integrity, providing a direct marker of cytotoxicity. [12] Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using agents like retinoic acid, if required by the specific experimental design.

-

Pre-treatment: Treat the differentiated cells with various concentrations of the novel piperidine derivative for 24 hours. [9]3. Induction of Injury: Expose the pre-treated cells to a toxic concentration of L-glutamate (e.g., 25-50 mM) for a defined period (e.g., 24 hours). Include a vehicle control (no glutamate, no compound) and an injury control (glutamate, no compound).

-

LDH Assay - Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. [12]5. Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate. [12]6. LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, ensuring it is protected from light. [12]8. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity based on controls. Neuroprotection is indicated by a statistically significant reduction in LDH release in compound-treated wells compared to the injury control.

III. Antiviral Activity: Inhibiting Viral Replication

Piperidine-containing compounds have demonstrated significant potential as antiviral agents, capable of inhibiting a range of viruses, including influenza and HIV. [13][14]Their mechanisms of action can interfere with various stages of the viral life cycle, such as attachment, entry, replication, and release. [4][15]For example, certain N-substituted piperidine derivatives have been shown to be effective against the influenza A/H1N1 virus in cell culture models. [16]Another study developed purine derivatives with a piperidine substitution that showed potent inhibitory activity against HIV-1. [14]

Data Summary: In Vitro Antiviral Activity

The following table highlights the efficacy of specific piperidine derivatives against different viruses, measured by the half-maximal effective concentration (EC50).

| Derivative Class | Virus | Cell Line | EC50 | Reference |

| N-substituted piperidines | Influenza A/H1N1 | MDCK | Effective vs. Tamiflu | [13][16] |

| Purine-piperidines (FZJ05) | Influenza A/H1N1 | MDCK | Lower than Ribavirin | [14] |

| Purine-piperidines (FZJ13) | HIV-1 | MT-4 | Comparable to 3TC | [14] |

Experimental Workflow: Plaque Reduction Assay

The Plaque Reduction Assay is a gold-standard functional assay used to quantify the infectivity of a lytic virus and determine the efficacy of an antiviral compound. [17][18] Causality: This assay is chosen because it directly measures the inhibition of infectious virus production. A "plaque" is a zone of cell death (cytopathic effect) caused by viral replication in a confluent monolayer of host cells. [17]The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of plaques compared to an untreated control. The use of a semi-solid overlay (like agarose) is critical as it restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious virus particle. [17]

Caption: Experimental workflow for a Plaque Reduction Assay.

Experimental Protocol: Plaque Reduction Neutralization Assay

-

Cell Plating: Seed a suitable host cell line (e.g., MDCK for influenza) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

-

Compound and Virus Preparation: Prepare serial dilutions of the piperidine derivative. In parallel, dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).

-

Incubation: Mix the diluted virus with each concentration of the compound (and a no-compound control) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell plates and infect the monolayers with the virus-compound mixtures. Allow adsorption for 1 hour at 37°C. [18]5. Overlay: After adsorption, remove the inoculum and wash the cells gently with PBS. Overlay the cells with a semi-solid medium (e.g., 1% agarose or methylcellulose) mixed with culture medium, containing the corresponding concentration of the test compound.

-

Incubation for Plaque Formation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaques to develop (typically 2-4 days, depending on the virus).

-

Fixation and Staining: Fix the cells with a 10% formaldehyde solution. Once fixed, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. The stain will be taken up only by living cells, leaving the plaques (areas of dead cells) as clear zones. [17]8. Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control well (no compound). The EC50 is the concentration of the compound that reduces the plaque number by 50%.

IV. Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of multidrug-resistant pathogens, there is a critical need for novel antimicrobial agents. [19]The piperidine scaffold is found in numerous compounds exhibiting significant antibacterial and antifungal activities. [5][20]These derivatives can be synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. [21][22]

Data Summary: In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's potency. The table below shows the MIC values for representative piperidine derivatives against common bacterial strains.

| Derivative | Bacterial Strain | Gram Type | MIC (mg/mL) | Reference |

| Compound 6 | Bacillus subtilis | Positive | 0.75 | [19][20] |

| Escherichia coli | Negative | 1.5 | [19][20] | |

| Staphylococcus aureus | Positive | 1.5 | [19][20] | |

| Compound 2 | Staphylococcus aureus | Positive | Good activity vs. control | [21][23] |

| Escherichia coli | Negative | Active | [21][23] |

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [24][25] Causality: This method is preferred for its efficiency, reproducibility, and conservation of reagents. By testing a range of doubling dilutions of a compound, it allows for the precise determination of the lowest concentration that completely inhibits visible microbial growth. [26]This quantitative result is essential for comparing the potency of different compounds and for clinical interpretation based on established breakpoints. [27]

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperidine derivative in a suitable cation-adjusted Mueller-Hinton Broth (MHB). Concentrations should span a clinically and biologically relevant range.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [26]3. Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Also, include a positive control well (inoculum in broth without compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [25]5. MIC Determination: After incubation, examine the plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. [25]

V. Conclusion and Future Perspectives

The piperidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. Its structural simplicity, conformational flexibility, and synthetic accessibility allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. [3][1]The diverse biological activities highlighted in this guide—from anticancer and neuroprotective to antiviral and antimicrobial—underscore the immense potential of piperidine derivatives in addressing a wide spectrum of human diseases. Future research will undoubtedly focus on leveraging advanced synthetic strategies to create more complex and three-dimensional piperidine structures, exploring novel biological targets, and integrating computational methods to accelerate the discovery of next-generation piperidine-based drugs. [2][4]

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 7. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. innoprot.com [innoprot.com]

- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 16. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell-based assays | VirusBank Platform [virusbankplatform.be]

- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 19. academicjournals.org [academicjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. asianpubs.org [asianpubs.org]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. woah.org [woah.org]

- 25. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdb.apec.org [pdb.apec.org]

- 27. mdpi.com [mdpi.com]

Synthesis protocol for 3-(2,4-Dimethoxybenzyl)piperidine hydrochloride

Technical Application Note: Scalable Synthesis of 3-(2,4-Dimethoxybenzyl)piperidine Hydrochloride

Executive Summary & Scope

This application note details a robust, regioselective protocol for the synthesis of 3-(2,4-Dimethoxybenzyl)piperidine hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of acetylcholinesterase inhibitors (Donepezil analogs) and sigma receptor ligands.

The Challenge: Synthesizing 3-substituted piperidines often suffers from poor regiocontrol (vs. 2- or 4-isomers) and difficulty in preventing over-reduction or partial reduction of the pyridine ring. The Solution: This protocol utilizes a Grignard addition to pyridine-3-carboxaldehyde followed by a one-pot catalytic hydrogenation/deoxygenation .[1][2] This route guarantees substitution at the 3-position and eliminates the need for stepwise protection/deprotection cycles common in piperidone-based routes.

Retrosynthetic Analysis & Logic

The synthetic strategy relies on constructing the carbon skeleton via organometallic coupling to the aromatic pyridine core, leveraging the stability of the pyridine ring before reducing it to the piperidine.

Strategic Advantages:

-

Regio-fidelity: Starting with 3-pyridinecarboxaldehyde locks the carbon framework, preventing isomerization.[1]

-

Atom Economy: The "One-Pot" hydrogenation step performs three transformations: pyridine reduction, benzylic alcohol hydrogenolysis, and salt formation.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzyl-piperidine skeleton.[1]

Detailed Experimental Protocol

Phase 1: Grignard Coupling (Carbon-Carbon Bond Formation)[1]

Objective: Synthesize (2,4-dimethoxyphenyl)(pyridin-3-yl)methanol. Mechanism: Nucleophilic addition of the aryl Grignard reagent to the aldehyde carbonyl.

Reagents & Materials:

-

1-Bromo-2,4-dimethoxybenzene (CAS: 17715-69-4): 21.7 g (100 mmol)[1]

-

Magnesium turnings (activate with I2): 2.67 g (110 mmol)[1]

-

Pyridine-3-carboxaldehyde (CAS: 500-22-1): 10.7 g (100 mmol)[1]

-

Tetrahydrofuran (THF), anhydrous: 150 mL[1]

-

Ammonium chloride (sat. aq.): 100 mL

Procedure:

-

Activation: In a flame-dried 500 mL 3-neck flask under Argon, place Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the surface.

-

Grignard Formation: Add 20 mL of anhydrous THF. Add approx. 2 mL of the bromide solution (21.7 g bromide in 80 mL THF). Initiate reaction with a heat gun if necessary (turbidity/exotherm).

-

Addition: Dropwise add the remaining bromide solution over 45 mins, maintaining a gentle reflux. Stir for an additional 1 hour at reflux.

-

Checkpoint: Solution should be dark grey/brown.

-

-

Coupling: Cool the Grignard solution to 0°C. Add Pyridine-3-carboxaldehyde (diluted in 20 mL THF) dropwise over 30 mins.

-

Critical Control: Keep internal temp < 10°C to minimize side reactions.

-

-

Workup: Stir at RT for 2 hours. Quench carefully with saturated NH4Cl at 0°C. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (EtOAc/Hexane 1:1) if high purity is required immediately.

-

Expected Yield: 75-85% (Yellowish solid).

-

Phase 2: One-Pot Hydrogenation & Deoxygenation

Objective: Simultaneous reduction of the pyridine ring and hydrogenolysis of the benzylic hydroxyl group. Mechanism: Pd-catalyzed hydrogenation.[2][3][4] The acidic medium facilitates the elimination of the benzylic -OH (via carbocation or dehydration) followed by saturation.

Reagents & Materials:

-

Intermediate A (from Phase 1): 10.0 g (40.8 mmol)[1]

-

10% Pd/C (50% wet): 2.0 g (20 wt% loading)[1]

-

Acetic Acid (Glacial): 100 mL[1]

-

Concentrated HCl (37%): 5 mL (Catalytic promoter for deoxygenation)[1]

-

Hydrogen Gas: 50-60 psi (Parr Shaker or Autoclave)

Procedure:

-

Loading: In a hydrogenation vessel, dissolve Intermediate A in Glacial Acetic Acid. Add Concentrated HCl.

-

Why HCl? Acid promotes the protonation of the benzylic alcohol, making it a better leaving group for hydrogenolysis.

-

-

Catalyst: Carefully add Pd/C catalyst under a nitrogen blanket (Pyrophoric hazard).

-

Reaction: Pressurize to 60 psi H2. Heat to 60°C. Shake/Stir for 12–18 hours.

-

Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases. TLC/LC-MS should show loss of UV activity (pyridine ring saturation reduces UV absorption significantly).

-

-

Filtration: Filter through a Celite pad to remove catalyst. Wash pad with MeOH.

-

Isolation: Concentrate the filtrate to a thick oil (Acetic acid salt).

Phase 3: Salt Formation (The Hydrochloride)[1]

Objective: Isolate the stable, crystalline hydrochloride salt.

Procedure:

-

Free Base Liberation: Dissolve the residue from Phase 2 in water (50 mL). Basify to pH 12 with 4M NaOH. Extract with DCM (3 x 50 mL).

-

Drying: Dry DCM layer over MgSO4 and concentrate to obtain the oily free base 3-(2,4-dimethoxybenzyl)piperidine .

-

Salt Precipitation: Dissolve the oil in minimal anhydrous Ethanol (approx 20 mL). Cool to 0°C.

-

Acidification: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring until pH ~2. A white precipitate should form.

-

Finishing: Dilute with 50 mL Diethyl Ether to complete precipitation. Filter, wash with cold ether, and dry under vacuum at 45°C.[1]

Quality Control & Validation

The following parameters define the acceptance criteria for the final product.

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Identity | 1H-NMR (D2O or DMSO-d6) | Consistent with structure (See below) |

| Counter-ion | Silver Nitrate Titration | 11.5% - 13.5% Chloride content (Theoretical: ~13.0%) |

Key NMR Diagnostic Signals (Free Base in CDCl3):

-

Benzylic CH2: Doublet/Multiplet around

2.5 - 2.6 ppm (connecting piperidine to aryl). -

Methoxy Groups: Two sharp singlets at

3.80 ppm (6H). -

Aromatic Protons: Distinct pattern for 1,2,4-substitution (d, s, dd) in the 6.4 - 7.0 ppm range.[1]

-

Piperidine Ring: Broad multiplets 1.2 - 3.1 ppm (loss of aromatic pyridine signals).

Troubleshooting & Optimization Guide

Figure 2: Decision tree for troubleshooting common hydrogenation failures.

-

Issue: Benzylic Alcohol Remains (Deoxygenation failed).

-

Cause: Acidity was insufficient.

-

Fix: Increase reaction temperature to 70°C or add more HCl/Perchloric acid (catalytic) to the hydrogenation mixture.

-

-

Issue: Demethylation of Methoxy Groups.

-

Cause: Reaction temperature > 80°C or acid too strong (e.g., HBr).[1]

-

Fix: Keep temperature < 65°C. Methoxy groups are generally stable to catalytic hydrogenation but sensitive to hot Lewis acids.

-

References

-

Tárkányi, G., et al. (2004).[1] "A facile synthesis of 3-(substituted benzyl)piperidines." Tetrahedron, 60(15), 3463-3469.[1] [1]

- Core Protocol Source: Establishes the Grignard + One-Pot Hydrogen

-

Wang, Y., et al. (2019).[1] "Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates of Niraparib." World Intellectual Property Organization, WO2019165981A1.[1]

- Industrial Context: Validates the scalability of 3-substituted piperidine synthesis via hydrogen

-

Compernolle, F., et al. (2000).[1] "Regioselective oxidation of piperidine-3 derivatives." The Journal of Organic Chemistry. [1]

- Mechanistic Insight: Discusses the stability and reactivity of 3-substituted piperidine systems.

-

BenchChem Technical Guide. "Commercial Sourcing and Chiral Analysis of 3-Benzylpiperidine."

- General Reference: Overview of commercially available analogs and handling.

Sources

Application Note: Radiolabeling 3-(2,4-Dimethoxybenzyl)piperidine for Binding Assays

Abstract & Scope

This technical guide details the radiosynthesis and biological validation of 3-(2,4-Dimethoxybenzyl)piperidine , a core pharmacophore of the acetylcholinesterase (AChE) inhibitor Donepezil (Aricept®). While often used as a fragment in structure-activity relationship (SAR) studies, accurate binding characterization requires high specific activity radiolabeling.

This protocol departs from low-specific-activity "tritium exchange" methods. Instead, we define a Targeted O-Methylation strategy using

Radiochemistry Strategy: Targeted O-Methylation

Rationale

Direct tritiation of the benzylpiperidine scaffold via gas exchange (

-

Target Molecule: 3-(2,4-Dimethoxybenzyl)piperidine.

-

Precursor: 3-(2,4-Dihydroxybenzyl)piperidine (or the 4-methoxy-2-hydroxy analogue).

-

Radioisotope:

Methyl Iodide (Carrier-free). -

Mechanism: Nucleophilic aromatic substitution (Williamson Ether Synthesis).

Synthesis Workflow (DOT Diagram)

Figure 1: Radiosynthesis workflow via O-methylation. High specific activity is achieved by using carrier-free

Detailed Radiosynthesis Protocol

Materials:

-

Precursor: 3-(2,4-dihydroxybenzyl)piperidine (1 mg).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Base: Cesium Carbonate (

). -

Isotope:

Methyl Iodide (PerkinElmer/Trajan, ~100 mCi).

Step-by-Step Procedure:

-

Precursor Preparation: Dissolve 0.5 mg of the dihydroxy precursor in 200

L of anhydrous DMF in a 1 mL reaction v-vial. -

Activation: Add 2 mg of finely ground

. Vortex and incubate at room temperature for 10 minutes to deprotonate the phenols. -

Labeling: Using a vacuum line transfer system, distill 100 mCi of

MeI into the reaction vial frozen in liquid nitrogen. -

Reaction: Seal the vial, thaw, and heat to 60°C for 60 minutes.

-

Quench: Cool to room temperature. Add 200

L of methanol to quench unreacted methyl iodide. -

Purification (Critical): Inject the crude mixture onto a Semi-Prep C18 HPLC column.

-

Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV (280 nm) and Radiometric flow detector.

-

-

Formulation: Collect the major radioactive peak corresponding to the dimethoxy product. Evaporate solvent under

stream and reconstitute in Ethanol (1 mCi/mL).

Biological Validation: Saturation Binding Assay

Experimental Design

To validate the radioligand, we utilize a saturation binding assay using rat brain homogenate (rich in AChE) or CHO cells transfected with human AChE.

Key Parameter Table:

| Parameter | Specification | Rationale |

| Receptor Source | Rat Brain Cortex or hAChE-CHO cells | High density of target enzyme. |

| Ligand Conc. | 0.1 nM – 30 nM (10 points) | Covers range above and below expected |

| Non-Specific | 10 | Displaces specific binding; defines background. |

| Incubation | 60 min @ 25°C | Ensures equilibrium is reached. |

| Filter Type | Whatman GF/B + 0.3% PEI | PEI reduces binding of the lipophilic benzyl tail to the filter. |

Binding Assay Logic (DOT Diagram)

Figure 2: Saturation binding workflow.[1] The use of PEI-soaked filters is critical for this class of compounds.

Step-by-Step Assay Protocol

1. Buffer Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 1 mM

, 0.1 mM EDTA, pH 7.4. -

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).

2. Membrane Preparation:

-

Homogenize rat cortex in 10 volumes of Assay Buffer.

-

Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.

-

Dilute to final protein concentration of 20–50

g/well .

3. Assay Setup (in 96-well polypropylene plates):

-

Total Binding Wells: Add 50

L Buffer + 50 -

NSB Wells: Add 50

L Cold Donepezil (10 -

Note: Ligand depletion must be avoided; ensure total bound radioligand is <10% of added.

4. Incubation & Harvesting:

-

Incubate plates for 60 minutes at 25°C with gentle agitation.

-

Pre-soak Whatman GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Crucial Step: PEI neutralizes the negative charge of glass fibers, preventing the cationic piperidine from sticking non-specifically.

-

Harvest using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Wash Buffer.

5. Detection:

-

Dry filters.[2] Add 3 mL scintillation cocktail (e.g., Ultima Gold).

-

Count for 2 minutes per vial in a Liquid Scintillation Counter.

Data Analysis & Quality Control

Calculating Specific Binding

Non-Linear Regression

Do not use linearized Scatchard plots for primary analysis. Use non-linear regression (One-site binding hyperbola) in software like GraphPad Prism:

-

Y: Specific Binding (fmol/mg protein).

-

X: Free Radioligand Concentration (nM).

- : Maximum receptor density.[1][2]

- : Equilibrium dissociation constant.

Troubleshooting (Self-Validating Checks)

-

High NSB (>40% of Total): Indicates filter binding. Solution: Increase PEI concentration to 0.5% or add 0.1% BSA to the assay buffer.

-

Low Specific Activity: Check HPLC purification. If the "cold" precursor co-elutes with the "hot" product, specific activity drops. Ensure baseline separation between the dihydroxy-precursor and dimethoxy-product.

-

Ligand Depletion: If the free concentration is significantly lower than added concentration, dilute the membrane protein.

References

-

Sugimoto, H., et al. (1995).[3] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829.

-

Cai, Z., & Chen, Y. (2016). "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." Biophysics Reports, 2, 37–46.

- Elsinga, P. H. (2002). "Radiopharmaceutical chemistry for positron emission tomography." Methods, 27(3), 208-217.

-

PerkinElmer. "Radioligand Binding Assay Guide." (Standard industry protocols for filtration assays).

Sources

Technical Support Center: Synthesis of 3-(2,4-Dimethoxybenzyl)piperidine

Current Status: Operational Ticket ID: CHEM-SUP-2025-882 Subject: Yield Optimization & Troubleshooting for 3-(2,4-Dimethoxybenzyl)piperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Overview: Where is your yield going?

Before altering your protocol, identify the "Yield Trap" in your current workflow. The synthesis of 3-(2,4-dimethoxybenzyl)piperidine typically follows a Grignard addition to a 3-piperidone followed by dehydration and hydrogenation.

Common Failure Modes Table

| Symptom | Probable Cause | Technical Insight |

| Low Grignard Titer / White Precipitate | Wurtz Homocoupling | Benzyl halides are notorious for self-coupling (dimerization) to form 1,2-diarylethanes on the Mg surface. |

| Incomplete Coupling | Enolization | 3-Piperidones are prone to enolization by the Grignard reagent (acting as a base) rather than nucleophilic addition. |

| "Gummy" Product after Dehydration | Polymerization | The electron-rich 2,4-dimethoxy ring is sensitive to strong acids used in dehydration, leading to Friedel-Crafts polymerization. |

| Loss of Methoxy Groups | Over-Hydrogenation | High pressure/temperature during hydrogenation can cleave the methoxy ethers (hydrogenolysis). |

Module A: The Grignard Critical Path (C-C Bond Formation)

The formation of 2,4-dimethoxybenzylmagnesium chloride is the single biggest bottleneck. Benzyl halides are highly reactive; if the local concentration of halide is high near the magnesium surface, the formed Grignard reagent will attack the unreacted halide (Wurtz coupling), creating a useless dimer and killing yield.

Optimized Protocol: The "High Dilution / Low Temp" Method

Objective: Maximize the ratio of Grignard reagent to Homocoupling dimer.

Reagents:

-

2,4-Dimethoxybenzyl chloride (freshly recrystallized).

-

Magnesium turnings (1.2 equiv, acid-washed and dried).

-

2-Methyltetrahydrofuran (2-MeTHF) or THF (Anhydrous). Note: 2-MeTHF often gives higher yields due to higher boiling point and better solvation.

-

Activator: DIBAL-H (trace) or 1,2-dibromoethane.

Step-by-Step:

-

Activation: Flame dry the flask under

. Add Mg turnings. Add just enough solvent to cover Mg. Add 2 mol% 1,2-dibromoethane to etch the surface. -

Initiation: Add 5% of the total benzyl chloride solution. Heat gently until turbidity appears (initiation).

-

The "Starvation" Addition (CRITICAL):

-

Cool the mixture to 0°C - 5°C . (Standard Grignards are refluxed; Benzyl Grignards must be kept cold to prevent dimerization).

-

Add the remaining benzyl chloride very slowly (over 2-3 hours).

-

Why? You must keep the concentration of unreacted halide low to prevent it from reacting with the already formed Grignard.

-

-

Cannulation: Filter the Grignard solution through a glass frit/cannula to remove excess Mg before the next step.

Technical Note: If you observe a massive amount of white solid precipitating during formation, this is likely Magnesium Chloride complexed with the Wurtz dimer. Your yield is already lost. Restart with slower addition and lower temperature.

Module B: Coupling & Dehydration

Target: 1-N-Boc-3-(2,4-dimethoxybenzyl)-1,2,3,6-tetrahydropyridine.

The Challenge: 3-Piperidones are sterically hindered and acidic. The Grignard reagent can act as a base, deprotonating the alpha-carbon (enolization) instead of attacking the carbonyl.

Troubleshooting Protocol:

-

Cerium Chloride Additive (Imamoto Method):

-

Dehydration Strategy:

-

Do NOT use concentrated

or refluxing HCl. The electron-rich dimethoxy ring will polymerize. -

Recommended: Use Burgess Reagent or Thionyl Chloride/Pyridine at 0°C. These mild conditions effect elimination without touching the sensitive aromatic ring.

-

Module C: Hydrogenation (The Finish Line)

Target: 3-(2,4-dimethoxybenzyl)piperidine.

The Challenge: Reducing the tetrahydropyridine double bond without cleaving the benzyl-carbon bond or the methoxy groups.

Protocol:

-

Catalyst: 10% Pd/C (Type: Degussa E101 or similar high activity).

-

Solvent: Methanol or Ethanol.

-

Pressure: Atmospheric pressure (balloon) to 3 bar (max).

-

Additive: None (Neutral conditions).

Decision Matrix for Hydrogenation:

| Observation | Action |

| Reaction Stalls | Check for sulfur poisoning (from Thionyl chloride step). Wash precursor with dilute |

| Over-reduction (Cyclohexane ring formed) | Switch catalyst to PtO2 (Adams' Catalyst) . It is generally more selective for olefin reduction over aromatic ring reduction in this context. |

| De-benzylation occurring | Stop reaction immediately. Lower pressure. Ensure the solvent is strictly neutral (traces of acid promote hydrogenolysis). |

Visual Troubleshooting Guides

Workflow Logic: Yield Optimization Path

Caption: Critical Decision Points in the Synthesis Pipeline. Blue nodes indicate start/end; Green nodes indicate optimized solutions; Red diamonds indicate diagnostic checks.

Frequently Asked Questions (FAQ)

Q: Can I use the Suzuki coupling instead of Grignard? A: Yes, and for scale-up, it is often preferred. You can couple 3-Pyridylboronic acid with 2,4-dimethoxybenzyl chloride (or the reverse: 3-bromopyridine + 2,4-dimethoxybenzylzinc bromide via Negishi). This avoids the Wurtz coupling issue entirely and allows for a subsequent reduction of the pyridine ring [2]. However, reducing the pyridine ring requires higher pressure hydrogenation (Rh/C or PtO2) compared to reducing the tetrahydropyridine.

Q: My product is an oil, but the literature says it's a solid. Why? A: The free base of 3-(2,4-dimethoxybenzyl)piperidine is typically an oil. The hydrochloride salt is a solid. To isolate a solid, dissolve your crude oil in diethyl ether and bubble dry HCl gas or add HCl in dioxane. The salt should precipitate as a white solid.

Q: Why do I see "1,2-bis(2,4-dimethoxyphenyl)ethane" in my NMR? A: This is the Wurtz dimer. It is non-polar and difficult to separate from your product by column chromatography. Prevention is the only cure. Once formed, you must restart or perform very careful fractional crystallization.

Q: Can I use N-Benzyl protection instead of N-Boc? A: You can, but removing the N-Benzyl group at the end requires hydrogenolysis conditions (Pd/C, H2) that might be too similar to the conditions required to reduce the double bond. If you are not careful, you might strip the N-benzyl group before the double bond is reduced, or struggle to remove it without affecting the dimethoxybenzyl group. N-Boc is safer as it is removed by acid (TFA/HCl) which leaves the benzyl ether linkage intact.

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398.

-

Glorius, F., et al. "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation." Advanced Synthesis & Catalysis, 355, 35–40.[3]

-

ACADIA Pharmaceuticals Inc. "Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-isobutoxybenzyl)urea and related derivatives." US Patent 7,601,740.

-

BenchChem Application Note. "Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Catalyst Selection."

Sources

- 1. Piperidine derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone; synthesis of ethyl 3-ethyl-4-piperidylacetate (d1-ethyl cincholoiponate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Diastereoselectivity in Piperidine Synthesis

Topic: Troubleshooting Low Diastereoselectivity in Piperidine Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.1 (Current)

Introduction

Piperidines are the structural backbone of countless therapeutic agents (e.g., Janus kinase inhibitors, opioids).[1] However, their non-planar chair conformation creates a complex stereochemical landscape. A common frustration in piperidine synthesis is the "flat" molecule problem—obtaining racemic or diastereomeric mixtures when a specific 3D vector is required.

This guide moves beyond standard textbook mechanisms to address the practical failure modes of stereocontrol in three primary workflows: Heterogeneous Hydrogenation ,

Module 1: Hydrogenation of Pyridines & Pyridinium Salts

The Goal: Converting planar pyridines to chiral piperidines (usually cis-2,6 or cis-2,3 substituted). The Problem: Incomplete diastereocontrol resulting in cis/trans mixtures or partial reduction.

Mechanistic Insight: The "Anchor" Effect

In heterogeneous catalysis, the pyridine ring adsorbs flat onto the metal surface. Substituents already present will orient away from the catalyst surface to minimize steric clash. Consequently, hydrogen adds from the catalyst face (syn-addition), typically yielding the cis-isomer.

-

Failure Mode: If the substituent is small or the solvent allows rapid desorption/readsorption, the ring can flip, leading to trans isomers.

Troubleshooting Q&A

Q1: I am using PtO

-

Diagnostic: Check if your product is stable in the reaction medium after H

consumption stops. -

Solution: Switch to Rhodium on Alumina (Rh/Al

O -

Protocol Adjustment: Add a small amount of base (e.g., Et

N) if the substrate tolerates it, to suppress acid-catalyzed epimerization.

Q2: My reaction stalls at the tetrahydropyridine stage. How do I push it to completion without losing stereocontrol? A: This is common with 2-substituted pyridines due to steric hindrance at the catalyst surface.

-

The Fix: Increase pressure (50

100 bar) rather than temperature. High temperature promotes "ring whizzing" and scrambling of stereocenters. -

Advanced Tip: Use Glorius’s Protocol (Rh-CAAC catalysts) for difficult substrates, which allows homogeneous hydrogenation with high cis-selectivity, avoiding the surface heterogeneity issues of Pd/C [1].

Decision Logic: Catalyst Selection

Figure 1: Decision matrix for selecting reduction conditions based on desired stereochemistry.

Module 2: -Lithiation of -Boc Piperidines

The Goal: Creating a stereocenter at C2 via deprotonation and electrophilic trapping. The Problem: Low yield (recovered starting material) or lack of diastereoselectivity.

Mechanistic Insight: The Dipole vs. Steric Struggle

Unlike pyrrolidines, piperidines lithiate slowly. The

-

Key Constraint:

-Boc piperidine lithiation is slower than the background decomposition of the Boc group by s-BuLi at higher temperatures.[2]

Troubleshooting Q&A

Q3: I followed the classic Beak/Lee protocol (-78°C, 4h), but I mostly recovered starting material.

A: The kinetic barrier for deprotonating

-

The Fix: Use the O’Brien "Warm-Cool" Protocol or the Diamine-Free method [2, 3].

-

Protocol: Lithiate at -30°C (not -78°C) for a short burst (30–45 mins) to ensure deprotonation, then cool back to -78°C before adding the electrophile to ensure a rigid transition state for trapping.

Q4: I am getting a mixture of diastereomers upon trapping. How do I ensure trans-selectivity? A: Selectivity is determined by the lithiation stereochemistry (usually equatorial) and the retention of configuration during substitution.

-

The Mechanism: The bulky

-Boc group forces the 2-lithio species into an equatorial position to avoid A(1,[3]3) strain. Trapping usually occurs with retention. -

Self-Validating Check: Use a "dummy" electrophile like MeOD. If you get >95% D-incorporation but poor selectivity with your carbon electrophile, the issue is the electrophile's mechanism (e.g., SET/radical pathway) rather than the lithiation step.

Standard Operating Procedure: High-Fidelity Lithiation

-

Preparation: Flame-dry flask. Dissolve

-Boc piperidine (1.0 equiv) in anhydrous Et -

Complexation: Add (+)-Sparteine surrogate or TMEDA (1.2 equiv). Cool to -78°C .[2][4][5]

-

Lithiation: Add s-BuLi (1.3 equiv) dropwise.

-

The Critical Step (Temperature):

-

Standard: Stir at -78°C for 4–6 h.

-

Troubleshooting (Low Yield): Warm to -20°C for 30 min, then cool back to -78°C.

-

-

Trapping: Add electrophile (dissolved in Et

O) rapidly. -

Quench: Add MeOH/AcOH.

Module 3: Nucleophilic Addition to Iminiums

The Goal: Adding nucleophiles (Grignard, Silanes) to cyclic iminiums or tetrahydropyridines.[6][7] The Problem: Nucleophile attacks from the "wrong" face (usually axial attack is favored).

Mechanistic Insight: Stereoelectronic Control

Nucleophiles attacking six-membered cyclic iminium ions generally prefer an axial trajectory (Furhop-enzler effect) to maintain orbital overlap, leading to trans-2,6-disubstitution if a C6 substituent is present.

-

Exception: If the N-protecting group is bulky or chelating, it can block the axial face or direct the nucleophile.

Data Summary: Reducing Agents for Ketopiperidines

When reducing 3- or 4-ketopiperidines, the choice of hydride source dictates the alcohol stereochemistry.

| Reducing Agent | Size | Dominant Effect | Major Product (4-subst.) |

| NaBH | Small | Axial Attack (Kinetic) | Equatorial Alcohol |

| L-Selectride | Bulky | Equatorial Attack (Steric) | Axial Alcohol |

| Na/EtOH | N/A | Thermodynamic Stability | Equatorial Alcohol (Stable) |

Visualizing the Pathway

Figure 2: Mechanistic pathway for lithiation-substitution showing critical temperature-dependent failure modes.

General FAQ